1-Boc-3-isopropylpiperidine-3-carboxylic Acid

Übersicht

Beschreibung

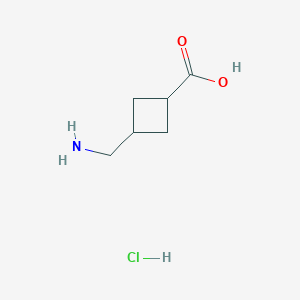

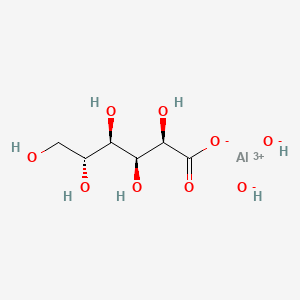

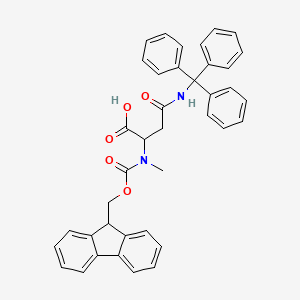

“1-Boc-3-isopropylpiperidine-3-carboxylic Acid” is an organic compound with the CAS Number: 1363165-91-6 . It has a molecular weight of 271.36 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-3-isopropyl-3-piperidinecarboxylic acid . The InChI code is 1S/C14H25NO4/c1-10(2)14(11(16)17)7-6-8-15(9-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17) .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry Applications

Continuous Flow Carboxylation for Medicinal Chemistry : A large-scale carboxylation process of N-Boc-4,4-difluoropiperidine, enabled by continuous flow chemistry, facilitated the safe and scalable preparation of a related carboxylic acid. This process underscores the importance of flow chemistry in synthesizing compounds that support medicinal chemistry research programs (Jean-Paul Kestemont et al., 2021).

Peptidomimetic Synthesis : N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate for the synthesis of metabotropic glutamate receptor 5 agonists, demonstrates the utility of Boc-protected amino acids in synthesizing complex molecules relevant to drug discovery (Xianyu Sun et al., 2014).

Unnatural Amino Acid Incorporation into Peptides : The incorporation of the organometallic amino acid 1′-aminoferrocene-1-carboxylic acid into oligopeptides by combining natural Fmoc-protected amino acids with Boc-Fca-OH highlights the application of Boc-protected amino acids in the synthesis of peptides with potential biological activity (Lidija Barišić et al., 2006).

Catalysis and Synthetic Methodology

Boronic Acid Catalysis : The application of boronic acid catalysis for the activation of unsaturated carboxylic acids in dipolar [3+2] cycloadditions produces small heterocyclic products with pharmaceutical relevance. This technique highlights the versatility of carboxylic acids in synthetic chemistry, including those that may be derived from or related to Boc-protected amino acids (Hongchao Zheng et al., 2010).

Ruthenium-catalyzed Cycloadditions : The development of a ruthenium-catalyzed protocol for synthesizing protected versions of triazole amino acids, including 5-amino-1,2,3-triazole-4-carboxylic acid, underscores the strategic use of Boc-protection in facilitating regiocontrolled cycloadditions. This method serves as a foundation for creating triazole-based scaffolds, which are significant in drug development (S. Ferrini et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)7-6-8-15(9-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVKLZFGRUCUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-isopropylpiperidine-3-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

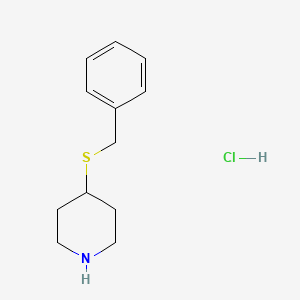

![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)

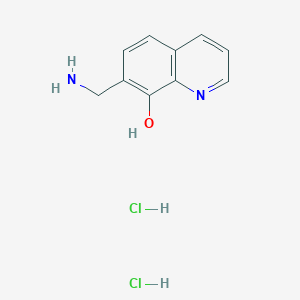

![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)

![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)

![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)